molecular formula C16H17NO B3273767 1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol CAS No. 594815-03-9

1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol

Cat. No.: B3273767
CAS No.: 594815-03-9
M. Wt: 239.31 g/mol
InChI Key: PQJTWWGKJGHETJ-UHFFFAOYSA-N
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Description

General Overview of Tetrahydroquinoline Derivatives in Contemporary Chemical Research

Tetrahydroquinoline derivatives represent a class of nitrogen-containing heterocyclic compounds that are of significant interest in modern chemical research. wikipedia.org The tetrahydroquinoline core is a common feature in a variety of biologically active compounds and natural products. nih.gov In medicinal chemistry, substituted tetrahydroquinolines are recognized for their wide range of pharmacological activities. wikipedia.org Researchers have explored these derivatives for various therapeutic applications, making them a focal point in the design and synthesis of new drugs. tandfonline.com The development of efficient synthetic methods, such as domino reactions, has further facilitated the exploration of the chemical space around the tetrahydroquinoline scaffold. researchgate.net

Significance of the 1,2,3,4-Tetrahydroquinoline (B108954) Moiety as a Privileged Chemical Scaffold

The 1,2,3,4-tetrahydroquinoline moiety is considered a "privileged scaffold". nih.govhebmu.edu.cn This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad spectrum of biological activities. hebmu.edu.cn The versatility of the tetrahydroquinoline ring system allows for the introduction of various substituents at different positions, enabling the fine-tuning of its biological and physicochemical properties. This adaptability makes it a valuable building block in the creation of compound libraries for drug discovery. nih.gov The structural and electronic properties of the tetrahydroquinoline nucleus are key to its ability to interact with diverse biological macromolecules.

While much research has focused on the related 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold for its role in anticancer drug design, the tetrahydroquinoline core itself is a subject of extensive study for a range of potential therapeutic applications. tandfonline.comresearchgate.netnih.gov

Structural Characteristics and Foundational Chemical Importance of 1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol

This compound is a specific derivative of the tetrahydroquinoline family. While detailed research findings exclusively on this compound are limited in publicly available literature, its structural features and chemical importance can be inferred from its constituent parts: the 1,2,3,4-tetrahydroquinoline core, the N-benzyl group, and the 7-hydroxy substituent.

The foundational importance of this compound lies in its potential to be synthesized from readily available precursors. The synthesis of the key intermediate, 7-hydroxy-1,2,3,4-tetrahydroquinoline (B1294795), has been described in the scientific literature, for instance, through the reduction of a lactam derived from m-aminophenol or via nitration and subsequent reduction and hydrolysis of tetrahydroquinoline. google.com The N-benzyl group can be introduced through standard synthetic procedures, such as reductive amination of 7-hydroxy-1,2,3,4-tetrahydroquinoline with benzaldehyde (B42025). A general method for the synthesis of 1-benzyl-1,2,3,4-tetrahydroquinoline (B3049751) involves the reaction of 1,2,3,4-tetrahydroquinoline with benzaldehyde in the presence of a reducing agent. nih.gov

The presence of the hydroxyl group at the 7-position and the benzyl (B1604629) group at the nitrogen atom are expected to significantly influence the molecule's physicochemical properties, such as its solubility, lipophilicity, and hydrogen bonding capacity. These features, in turn, would dictate its potential interactions with biological targets. The compound's formal name is this compound, and it is identified by the CAS Registry Number 594815-03-9. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3,4-dihydro-2H-quinolin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c18-15-9-8-14-7-4-10-17(16(14)11-15)12-13-5-2-1-3-6-13/h1-3,5-6,8-9,11,18H,4,7,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJTWWGKJGHETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)O)N(C1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Benzyl 1,2,3,4 Tetrahydroquinolin 7 Ol and Analogues

Direct Synthesis of 1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol

The direct synthesis of this compound is not extensively documented in readily available literature, but a logical pathway can be constructed based on the synthesis of its constituent parts: the 1-benzyl group and the 7-hydroxy-1,2,3,4-tetrahydroquinoline (B1294795) core.

A common method for N-benzylation of the tetrahydroquinoline scaffold is reductive amination. For the parent compound, 1-benzyl-1,2,3,4-tetrahydroquinoline (B3049751), the synthesis involves reacting 1,2,3,4-tetrahydroquinoline (B108954) with benzaldehyde (B42025). A reducing agent, such as sodium cyanoborohydride, is introduced to reduce the intermediate iminium ion formed, yielding the final N-benzylated product. The reaction is typically carried out in a protic solvent like methanol (B129727) with a catalytic amount of acid.

Applying this to the target molecule, the synthesis would logically start from 7-hydroxy-1,2,3,4-tetrahydroquinoline. This precursor would undergo reductive amination with benzaldehyde under similar conditions. Care must be taken to ensure the phenolic hydroxyl group does not interfere with the reaction, potentially through the use of a suitable protecting group if necessary, although direct benzylation is often feasible.

The key precursor for the direct synthesis is 7-hydroxy-1,2,3,4-tetrahydroquinoline . There are established methods for its preparation. One patented method involves the nitration of 1,2,3,4-tetrahydroquinoline to produce 7-nitro-1,2,3,4-tetrahydroquinoline. This intermediate is then subjected to hydrogenation to reduce the nitro group to an amine, yielding 7-amino-1,2,3,4-tetrahydroquinoline. The final step is a hydrolysis reaction, where the amino group is converted to a hydroxyl group, for instance, by heating with a strong aqueous acid like phosphoric acid, to give the desired 7-hydroxy-1,2,3,4-tetrahydroquinoline. google.comosti.gov

An alternative route to this precursor starts with m-aminophenol. google.comosti.gov Acylation of m-aminophenol leads to the formation of a lactam, which is then reduced to afford 7-hydroxy-1,2,3,4-tetrahydroquinoline. google.comosti.gov Once this crucial precursor is obtained, it can be reacted with benzaldehyde as described in the section above to yield the final product, this compound.

StepReactant(s)Key Reagents/ConditionsIntermediate/Product
11,2,3,4-TetrahydroquinolineNitrating agent (e.g., HNO₃/H₂SO₄)7-Nitro-1,2,3,4-tetrahydroquinoline
27-Nitro-1,2,3,4-tetrahydroquinolineReducing agent (e.g., H₂, Pd/C)7-Amino-1,2,3,4-tetrahydroquinoline
37-Amino-1,2,3,4-tetrahydroquinolineStrong aqueous acid (e.g., H₃PO₄), heat7-Hydroxy-1,2,3,4-tetrahydroquinoline
47-Hydroxy-1,2,3,4-tetrahydroquinoline, BenzaldehydeReducing agent (e.g., NaBH₃CN), MethanolThis compound

General Approaches to the 1,2,3,4-Tetrahydroquinoline Core

The 1,2,3,4-tetrahydroquinoline skeleton is a privileged scaffold in medicinal chemistry, leading to the development of numerous synthetic strategies for its construction. nih.gov

Domino reactions, also known as cascade or tandem reactions, are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates. nih.gov These methods are prized for their atom economy and for rapidly building molecular complexity from simple starting materials. nih.govingentaconnect.com

Several domino strategies are employed for synthesizing the tetrahydroquinoline ring system:

Reduction-Reductive Amination: This strategy often starts with a 2-nitroarylketone or aldehyde. Catalytic hydrogenation reduces the nitro group to an amine, which then undergoes intramolecular condensation with the adjacent carbonyl group to form a cyclic imine. This imine is subsequently reduced in the same pot to the tetrahydroquinoline. nih.govingentaconnect.com

SNAr-Terminated Sequences: These sequences can involve an initial nucleophilic aromatic substitution (SNAr) followed by another reaction, or a sequence where the ring-closing step is an intramolecular SNAr reaction. ingentaconnect.comsci-rad.com

Metal-Promoted Processes: Various transition metals can catalyze the formation of the tetrahydroquinoline ring. For instance, an iron-catalyzed intramolecular nitrene C-H insertion has been reported as a one-step route to 2-aryl-1,2,3,4-tetrahydroquinolines. nih.gov Gold catalysts have also been used to effect a tandem hydroamination/asymmetric transfer hydrogenation of N-aryl propargylamines. organic-chemistry.org

Domino StrategyStarting MaterialsKey Catalyst/ReagentGeneral OutcomeReference
Reduction-Reductive Amination2-NitroarylketonesPd/C, H₂Highly substituted tetrahydroquinolines nih.govingentaconnect.com
Hydroamination/Transfer HydrogenationN-Aryl PropargylaminesGold catalyst, Chiral PhosphateChiral tetrahydroquinolines organic-chemistry.org
Intramolecular Nitrene C-H InsertionSubstituted AzidesIron(III) Complex2-Aryl-1,2,3,4-tetrahydroquinolines nih.gov

Cyclization reactions are fundamental to forming the heterocyclic core of tetrahydroquinolines. While the Pictet-Spengler reaction is a famous cyclization, it classically yields tetrahydroisoquinolines from β-arylethylamines. bohrium.comresearchgate.net The analogous formation of tetrahydroquinolines involves different precursors and cyclization strategies.

A prominent method for tetrahydroquinoline synthesis is the Povarov reaction , which is a formal aza-Diels-Alder reaction. nih.govthieme-connect.com In its most common form, it involves the [4+2] cycloaddition between an N-arylimine (the aza-diene), formed in situ from an aniline (B41778) and an aldehyde, and an electron-rich alkene (the dienophile). sci-rad.comresearchgate.net This reaction is typically catalyzed by a Lewis or Brønsted acid and is highly versatile for creating substituted tetrahydroquinolines. bohrium.comresearchgate.net The mechanism can proceed through a stepwise, cationic pathway or a concerted cycloaddition, with recent evidence often favoring the stepwise route. researchgate.net

Other important cyclization methods include:

Acid-catalyzed dehydrative cyclization: 2-Aminochalcones can undergo dehydrative cyclization followed by an asymmetric reduction, catalyzed solely by a chiral phosphoric acid, to produce chiral tetrahydroquinolines. organic-chemistry.org

Intramolecular Hydroarylation: Gold-catalyzed intramolecular hydroarylation of N-aryl propargylamines provides a direct route to the tetrahydroquinoline core. organic-chemistry.org

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in one pot, incorporating most or all of the atoms from the starting materials. nih.gov This approach is highly efficient and allows for the rapid generation of diverse chemical libraries.

The Povarov reaction is frequently run as a three-component reaction (3-CR) involving an aniline, an aldehyde, and an alkene. sci-rad.comthieme-connect.com This one-pot approach avoids the need to pre-form the imine intermediate, simplifying the procedure and broadening the scope. By varying each of the three components, a wide array of substituted tetrahydroquinoline analogues can be synthesized. sci-rad.comresearchgate.net

Other MCRs have also been developed. For instance, a four-component reaction (4-CR) has been reported for the enantioselective synthesis of 1,3,4-substituted tetrahydroisoquinoline analogs, showcasing the power of MCRs in creating complex heterocyclic systems. While this example is for an isomer, similar principles are applied to develop novel MCRs for tetrahydroquinolines.

Catalytic Hydrogenation and Reductive Amination Protocols

The synthesis of the tetrahydroquinoline core often relies on the reduction of a quinoline (B57606) precursor. Catalytic hydrogenation is a primary method for this transformation. This process typically involves the reduction of a substituted quinoline using hydrogen gas in the presence of a metal catalyst. For instance, 1-benzylisoquinolines can be selectively hydrogenated to their tetrahydro counterparts using platinum (Pt) or ruthenium (Ru) catalysts. researchgate.net When using a palladium on charcoal (Pd/C) catalyst, a mixture of isomers can sometimes be formed. researchgate.net The hydrogenation of a suitable 7-hydroxyquinoline (B1418103) derivative under such conditions would yield the saturated heterocyclic core.

Reductive amination provides an alternative and powerful route. A one-pot tandem reaction has been demonstrated for the synthesis of N-alkyl tetrahydroquinolines directly from quinolines and aldehydes. acs.org This process, catalyzed by boronic acid, involves the initial reduction of the quinoline to a tetrahydroquinoline, which then undergoes reductive alkylation with an aldehyde in the presence of a hydrogen source like Hantzsch ester. acs.org This step-economical approach avoids the isolation of intermediates and proceeds under mild conditions. acs.org Another strategy involves the condensation of ortho-brominated aromatic aldehydes with primary aromatic amines, followed by cyclization via intramolecular reductive amination to furnish N-aryl-1,2,3,4-tetrahydroisoquinolines, a structurally related class of compounds. researchgate.net

Table 1: Comparison of Catalytic Hydrogenation Conditions for Heterocycle Synthesis
CatalystSubstrate TypeProductSelectivity/ObservationsSource
Pt or Ru1-Benzylisoquinolines1-Benzyl-5,6,7,8-tetrahydroisoquinolinesHigh selectivity for the desired product. researchgate.net
Pd/C1-Benzylisoquinolines1-Benzyl-5,6,7,8-tetrahydroisoquinolinesCan produce isomeric byproducts (~5%). researchgate.net
Rhodium-phosphineDihydroisoquinolineChiral TetrahydroisoquinolineAsymmetric reduction to produce chiral enantiomers. google.com
Arylboronic AcidQuinolines, AldehydesN-Alkyl TetrahydroquinolinesOne-pot tandem reduction and reductive alkylation. acs.org

Organocatalytic and Metal-Promoted Synthetic Transformations

Modern synthetic chemistry has seen a rise in organocatalytic and metal-promoted reactions to build complex molecules with high stereoselectivity. Organocatalysis offers a metal-free approach to synthesizing tetrahydroquinolines. One such method involves an intramolecular 1,5-hydride transfer followed by cyclization of β-(o-(dialkylamino)aryl)-α,β-unsaturated ketones, catalyzed by a primary amine like benzylamine (B48309) in the presence of an acid. koreascience.kr Another powerful organocatalytic strategy is the intramolecular Friedel–Crafts-type 1,4-addition, which can be used to construct bicyclic systems with high enantioselectivity (up to 94% ee) using a Jørgensen-Hayashi-like catalyst. nih.gov

Metal-promoted transformations are also pivotal. Palladium-catalyzed reactions, such as the Buchwald–Hartwig cross-coupling, have been effectively used to achieve the cyclization step in the synthesis of chiral 3-substituted tetrahydroquinolines. rsc.org Furthermore, photoredox catalysis using ruthenium complexes enables the direct C(sp³)–H benzylation of N-aryltetrahydroisoquinolines. beilstein-journals.org This method uses easily handled and stable pyridinium (B92312) salts as the source for benzyl (B1604629) radicals, which then couple at the C1 position of the tetrahydroisoquinoline core under mild conditions. beilstein-journals.org

Chemoenzymatic Synthesis of Optically Active Tetrahydroquinoline Alcohols

The demand for enantiomerically pure pharmaceuticals has driven the development of chemoenzymatic strategies, which combine the selectivity of enzymes with the efficiency of chemical reactions. The synthesis of optically active alcohols containing a 1,2,3,4-tetrahydroquinoline moiety has been achieved through enzymatic kinetic resolution (EKR). mdpi.comresearchgate.net In this approach, a racemic mixture of a tetrahydroquinoline alcohol is treated with an enzyme, such as lipase (B570770) B from Candida antarctica (CAL-B) or an engineered acyltransferase from Mycobacterium smegmatis (MsAcT), in the presence of an acyl donor. mdpi.com This results in the enantioselective acylation of one enantiomer, allowing for the separation of the highly enantioenriched alcohol and the corresponding acetate. mdpi.com E-values up to 328 and excellent optical purities (>99% ee) have been reported using this method. mdpi.com

Another advanced chemoenzymatic route involves a one-pot cascade reaction using multiple enzymes. For example, an ene reductase (ERED) and an imine reductase (IRED) can work in concert to convert α,β-unsaturated aldehydes into chiral amines with excellent enantioselectivity (97 to >99% ee). rsc.org These chiral amines are valuable intermediates that can be subsequently cyclized using chemical methods to form optically active tetrahydroquinolines. rsc.org A similar strategy has been applied to the synthesis of 1-benzyl-tetrahydroisoquinolines, where a microbial ω-transaminase is used for the stereoselective synthesis of a chiral amine, which is then cyclized and reduced diastereoselectively via catalytic hydrogenation. nih.gov

Table 2: Biocatalysts in the Synthesis of Chiral Tetrahydroquinoline Derivatives
Enzyme/BiocatalystReaction TypeSubstrateProductKey OutcomeSource
Lipase B from Candida antarctica (CAL-B)Enzymatic Kinetic Resolution (EKR)Racemic 1,2,3,4-tetrahydroquinoline-propan-2-ols(S)-alcohols and (R)-acetatesHigh E-values (up to 328) and >99% ee. mdpi.com
Acyltransferase from Mycobacterium smegmatis (MsAcT)Enzymatic Kinetic Resolution (EKR)Racemic 1,2,3,4-tetrahydroquinoline-propan-2-ols(S)-alcohols and (R)-acetatesSignificantly faster reaction rates than lipases. mdpi.com
ω-Transaminase (A. terreus)Asymmetric Reductive Amination1-Phenylpropan-2-one derivativesChiral amines (>99% ee)Key step for controlling stereochemistry at C1 of the final product. nih.gov
Ene Reductase (ERED) / Imine Reductase (IRED)One-pot Cascadeα,β-Unsaturated aldehydes(S)-N-(3-aryl-2-methylpropyl) prop-2-en-1-aminesExcellent ee values (97 to >99%). rsc.org

N-Alkylation and Benzylation Strategies for Tetrahydroquinoline Structures

The final step in the synthesis of the target compound often involves the attachment of the benzyl group to the nitrogen atom of the 1,2,3,4-tetrahydroquinolin-7-ol core. A significant challenge in this step is achieving selective N-alkylation over O-alkylation of the C7-hydroxyl group. The choice of base and solvent is critical in directing the outcome. nih.govjuniperpublishers.com

Traditional methods for N-benzylation employ alkylating agents like benzyl bromide or benzyl chloride in the presence of a base. acs.org Studies on analogous heterocyclic systems, such as quinazolinones, have shown that using sodium hydride (NaH) in dimethylformamide (DMF) predominantly leads to the N-alkylated product. juniperpublishers.com In contrast, using the silver salt of the heterocycle in benzene (B151609) can afford the O-alkylated product exclusively. nih.gov For the alkylation of 1,2,3,4-tetrahydrobenzo[c] rsc.orgmdpi.comnaphthyrin-5(6H)-one, a variety of conditions including NaH/DMF, K₂CO₃/DMF, and LiHMDS/THF all resulted exclusively in the O-alkylated product, highlighting the difficulty of achieving N-selectivity in the presence of an acidic oxygen. nih.gov In that case, selective N-alkylation was ultimately achieved through a Buchwald coupling reaction. nih.gov This demonstrates that for a substrate like 1,2,3,4-tetrahydroquinolin-7-ol, a protection strategy for the hydroxyl group may be necessary prior to N-benzylation to avoid the formation of the undesired O-benzylated isomer.

Table 3: Regioselectivity in Alkylation of Heterocycles with N and O Nucleophiles
SubstrateReagents & ConditionsProductOutcomeSource
2-PyridoneAg salt, BenzeneO-alkylated productExclusive O-alkylation nih.gov
2-PyridoneAlkali salt, DMFN-alkylated productPredominantly N-alkylation nih.gov
Tetrahydrobenzo[c] rsc.orgmdpi.comnaphthyrin-5(6H)-oneK₂CO₃, 3,4-dimethoxyphenethyl bromide, DMF, 80 °CO-alkylated productExclusive O-alkylation (75-82% yield) nih.gov
6,7-dimethoxyquinazolin-4(3H)-oneNaH, epibromohydrin, DMFN-alkylated productExclusive N-alkylation (91% yield) juniperpublishers.com

Chemical Reactivity and Derivatization of 1 Benzyl 1,2,3,4 Tetrahydroquinolin 7 Ol

Transformations at the Phenolic Hydroxyl Group

The hydroxyl group at the C-7 position is phenolic in nature, making it a prime target for various functionalization reactions. Its acidity and nucleophilicity are key to its reactivity.

The phenolic hydroxyl group of 1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol can be readily converted into an ester. This transformation is typically achieved through reaction with a carboxylic acid or its more reactive derivatives, such as acid chlorides or anhydrides.

A common method is the Fischer-Speier esterification, which involves reacting the phenol (B47542) with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid. youtube.comkhanacademy.org This is an equilibrium process, and to drive the reaction towards the product, water is typically removed as it is formed. youtube.com

Alternatively, for higher yields and milder conditions, an acyl chloride or anhydride (B1165640) can be used in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl or carboxylic acid byproduct. For instance, reaction with benzoic acid using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as coupling agents is an effective method for ester formation from alcohols. researchgate.net

Table 1: Examples of Esterification Reactions

Reactant Reagent(s) Product
This compound Acetic Anhydride, Pyridine 1-Benzyl-1,2,3,4-tetrahydroquinolin-7-yl acetate
This compound Benzoyl Chloride, Triethylamine 1-Benzyl-1,2,3,4-tetrahydroquinolin-7-yl benzoate

O-alkylation of the phenolic hydroxyl group to form an ether is another important derivatization. The Williamson ether synthesis is a classic and versatile method for this transformation. It involves deprotonating the phenol with a suitable base, such as sodium hydride (NaH) or a carbonate, to form a more nucleophilic phenoxide ion. This is followed by a reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide).

Studies on related heterocyclic systems, such as 2-pyridones and 2(1H)-quinolinones, have shown that O-alkylation can be highly selective. nih.gov While both N- and O-alkylation are possible, the choice of solvent and counter-ion can direct the regioselectivity. For instance, using an alkali salt in DMF tends to favor N-alkylation, whereas a silver salt in benzene (B151609) can lead exclusively to the O-alkylated product. nih.gov For this compound, the reactivity of the phenolic hydroxyl group generally makes O-alkylation a favorable process. nih.gov

Table 2: Examples of O-Alkylation Reactions

Reactant Reagent(s) Product
This compound 1. NaH2. Methyl Iodide 1-Benzyl-7-methoxy-1,2,3,4-tetrahydroquinoline

The phenolic hydroxyl group can also be converted into a carbamate (B1207046) moiety. Carbamates are valuable in medicinal chemistry due to their stability and ability to participate in hydrogen bonding. acs.org There are several synthetic routes to achieve this. One common method involves reacting the phenol with an isocyanate. The nucleophilic hydroxyl group attacks the electrophilic carbon of the isocyanate, yielding the corresponding O-aryl carbamate.

Another versatile approach is the use of carbamoyl (B1232498) chlorides, which can be formed in situ and then reacted with the phenol. organic-chemistry.org Furthermore, reagents like N,N′-carbonyldiimidazole (CDI) can be used to activate a secondary amine, which then reacts with the phenol to form the carbamate. nih.gov These methods offer a range of options for synthesizing diverse carbamate derivatives from this compound. organic-chemistry.orgnih.gov

Table 3: Examples of Carbamate Formation Reactions

Reactant Reagent(s) Product
This compound Phenyl Isocyanate 1-Benzyl-1,2,3,4-tetrahydroquinolin-7-yl phenylcarbamate

Modifications and Functionalization of the Tetrahydroquinoline Ring System

The tetrahydroquinoline ring system possesses its own distinct reactivity, allowing for modifications at both the aromatic and saturated portions of the ring.

The benzene portion of the tetrahydroquinoline ring is activated towards electrophilic aromatic substitution (EAS). The phenolic hydroxyl group at C-7 and the nitrogen atom of the heterocyclic ring are both electron-donating groups. They direct incoming electrophiles primarily to the ortho and para positions relative to their own locations. Given the substitution pattern, the most activated positions for electrophilic attack are C-6 and C-8. Standard EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation can be performed, though conditions must be chosen carefully to avoid side reactions. youtube.com

Nucleophilic aromatic substitution on the electron-rich ring is generally difficult and would require the presence of strong electron-withdrawing groups, which are absent in the parent molecule. However, nucleophilic substitution reactions have been observed in related nitrogen-containing heterocyclic systems under harsh conditions or when specific activating groups are present. researchgate.net For instance, in a related 7-benzyl-2,7-naphthyridine derivative, a pyrazolyl group at the C-1 position could be substituted by an amine under forcing conditions. researchgate.net

The tetrahydroquinoline ring system can undergo both oxidative and reductive transformations. The benzylic C-4 position is susceptible to oxidation. For example, N-acyl-1,2,3,4-tetrahydroquinolines can be oxidized at the benzylic position using reagents like chromium hexacarbonyl/tert-butyl hydroperoxide. researchgate.net Phenolic oxidation is also a significant reaction pathway. In a related dihydroxy-1-benzyl-1,2,3,4-tetrahydroisoquinoline, phenolic oxidation led to unexpected cleavage products, including 3-hydroxy-4,5-dimethoxybenzaldehyde. rsc.org This suggests that oxidation of this compound could lead to complex product mixtures depending on the oxidant used.

Regarding reduction, the existing 1,2,3,4-tetrahydroquinoline (B108954) is already a reduced form of quinoline (B57606). lookchem.com Further reduction of the aromatic ring is possible but requires harsh conditions, such as high-pressure catalytic hydrogenation. A more common transformation related to reduction is the synthesis of the parent scaffold itself, where a 3,4-dihydroisoquinoline (B110456) precursor can be reduced to the tetrahydroisoquinoline. google.comju.edu.jo

Side Chain Modifications and Cross-Coupling Methodologies

The benzyl group of 1-benzyl-tetrahydroquinoline derivatives serves as a versatile handle for introducing molecular diversity through various chemical transformations. Methodologies such as C-H functionalization and cross-coupling reactions are particularly powerful for this purpose.

C-H Functionalization:

Direct functionalization of the benzylic C-H bonds offers an atom-economical approach to introduce new substituents. Iron-catalyzed reactions have been shown to selectively functionalize the α-carbon of the N-benzyl group in related N-benzyl tetrahydroisoquinolines. researchgate.net This strategy allows for the coupling of various moieties like imidazopyridines and indoles. researchgate.net While this has been demonstrated on the isoquinoline (B145761) scaffold, similar reactivity could be anticipated for this compound, enabling the synthesis of a diverse library of derivatives.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and can be employed to modify the benzyl side chain. For instance, benzyl halides can be coupled with aryl halides in the presence of a palladium catalyst and a reducing agent like zinc dust to form diarylmethanes. nih.gov This "on water" protocol is environmentally friendly and tolerates a range of functional groups. nih.gov Furthermore, benzyl indium reagents, generated in situ from benzyl bromides, undergo palladium-catalyzed coupling with aryl iodides to yield diarylmethanes. nih.gov These methods could be adapted to modify the benzyl group of a suitably protected this compound.

Another approach involves the use of the benzylsulfanyl group as a leaving group in palladium-catalyzed cross-coupling reactions. For example, 3-benzyl-2-(benzylsulfanyl)quinazolin-4(3H)-one has been successfully coupled with various (hetero)aromatic boronic acids (Suzuki coupling) and organotin derivatives (Stille coupling). lmaleidykla.lt This suggests that a strategically placed leaving group on the benzyl moiety of the title compound could facilitate similar cross-coupling reactions.

Synthesis of Novel 1-Benzyl-1,2,3,4-tetrahydroquinoline (B3049751) Derivatives

The synthesis of novel derivatives of this compound can be approached by either modifying the parent molecule or by constructing the tetrahydroquinoline ring system with pre-functionalized building blocks.

The synthesis of the parent 1-benzyl-1,2,3,4-tetrahydroquinoline can be achieved through the reductive amination of 1,2,3,4-tetrahydroquinoline with benzaldehyde (B42025) using sodium cyanoborohydride. prepchem.com To obtain the 7-hydroxy derivative, a similar strategy could be employed starting from 1,2,3,4-tetrahydroquinolin-7-ol.

Further derivatization can be achieved through reactions targeting the various reactive sites on the molecule. For instance, the phenolic hydroxyl group can be alkylated or acylated to introduce new functional groups. The secondary amine can be reacted with a variety of electrophiles.

Drawing parallels from the extensively studied 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) system, several synthetic strategies can be envisioned. Grignard reactions have been successfully used to couple substituted benzyl chlorides with 3,4-dihydroisoquinolines to produce a range of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinolines. ju.edu.joresearchgate.netju.edu.jo A similar approach could potentially be applied to the corresponding dihydroquinoline precursors.

The following table summarizes some of the derivatives synthesized from the related 1-benzyl-1,2,3,4-tetrahydroisoquinoline core, which could serve as a blueprint for the derivatization of the quinoline analogue.

Derivative Type Synthetic Method Reactants Key Reagents/Catalysts Reference
1-(Substitutedbenzyl)-tetrahydroisoquinolinesGrignard Reaction3,4-Dihydroisoquinoline, Substituted Benzyl ChloridesMagnesium, Iodine, THF ju.edu.joresearchgate.netju.edu.jo
Diaryl Methane DerivativesPalladium-catalyzed Cross-CouplingBenzyl Halide, Aryl HalidePalladium Catalyst, Zinc nih.gov
Diaryl Methane DerivativesPalladium-catalyzed Cross-CouplingBenzyl Bromide, Aryl IodidePalladium Catalyst, Indium nih.gov
α-Functionalized N-Benzyl DerivativesC-H FunctionalizationN-Benzyl Tetrahydroisoquinoline, Imidazopyridine/IndoleIron Salt researchgate.net
2-(Hetero)aryl DerivativesSuzuki/Stille Coupling3-Benzyl-2-(benzylsulfanyl)quinazolin-4(3H)-one, Boronic Acids/OrganotinsPalladium Catalyst, Copper Co-factor lmaleidykla.lt

Computational Chemistry and Molecular Modeling Studies of 1 Benzyl 1,2,3,4 Tetrahydroquinolin 7 Ol

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic structure of molecules like 1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol. DFT provides a robust framework for investigating the distribution of electrons within a molecule, which in turn governs its reactivity, stability, and spectroscopic properties.

In a typical DFT study, the geometry of the molecule is first optimized to find its lowest energy conformation. For a related quinoline (B57606) derivative, calculations have determined key structural parameters such as the planarity of the quinoline ring system and the dihedral angles between the rings. nih.gov For this compound, DFT would be used to calculate the bond lengths, bond angles, and torsional angles that define its three-dimensional shape.

Key electronic properties that can be derived from DFT calculations include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Electron Density Distribution: DFT maps the electron density, revealing which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This is vital for predicting how the molecule will interact with other chemical species.

Electrostatic Potential: This property helps to visualize the charge distribution and is instrumental in understanding non-covalent interactions, such as hydrogen bonding and van der Waals forces.

The choice of functional and basis set is a critical aspect of DFT calculations, as it influences the accuracy of the results. youtube.com Hybrid functionals like B3LYP are often employed as they provide a good balance between computational cost and accuracy for organic molecules. semanticscholar.org These quantum mechanical insights provide a foundational understanding of the intrinsic properties of this compound at the electronic level.

Conformational Analysis and Rotational Barriers of 1-Benzyl-1,2,3,4-tetrahydroquinoline (B3049751) Analogues

The flexibility of the 1-Benzyl-1,2,3,4-tetrahydroquinoline scaffold allows it to adopt multiple three-dimensional shapes, or conformations. Conformational analysis is the study of these different arrangements and their relative energies. The saturated heterocyclic ring in tetrahydroquinolines allows for multiple conformers. nih.gov High-level quantum chemistry calculations can be used to discriminate between stable conformations. nih.gov

Studies on the closely related 1-benzyl-1,2,3,4-tetrahydroisoquinolines have revealed several key low-energy conformations, which are also relevant to the tetrahydroquinoline analogue. These are typically categorized as extended, semi-folded, and folded, depending on the relative orientation of the benzyl (B1604629) group and the tetrahydroquinoline ring system. researchgate.net The conformational preferences of these molecules can be investigated using both experimental techniques like 1H NMR and theoretical ab initio studies to estimate energy barriers between stable conformers. researchgate.net

The rotational barrier is the energy required to rotate one part of the molecule relative to another, for instance, rotation around the bond connecting the benzyl group to the tetrahydroquinoline core. These barriers determine the rate of interconversion between different conformations. In N-alkylated 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) derivatives, a semi-folded conformation is often preferred, with considerable freedom to exchange between forms. researchgate.net A folded conformation, while not significantly higher in energy, may be relatively inaccessible due to the energy barriers. researchgate.net

Table 1: Key Conformational States of 1-Benzyl-Tetrahydroquinoline Analogues
ConformationDescriptionRelative Energy (Typical)Population Preference
ExtendedThe benzyl group is oriented away from the tetrahydroquinoline ring.LowOften preferred in secondary amines.
Semi-foldedAn intermediate orientation of the benzyl group.LowOften preferred in N-alkylated derivatives.
FoldedThe benzyl group is positioned over the tetrahydroquinoline ring.Slightly HigherRelatively inaccessible.

Understanding the conformational landscape and the energy barriers between states is crucial, as the specific three-dimensional shape of a molecule often dictates its biological activity.

Molecular Docking and Molecular Dynamics Simulations with Theoretical Binding Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (a ligand), such as this compound, and a biological macromolecule (a receptor), typically a protein. ijnc.ir

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity. This scoring function estimates the strength of the interaction, with lower scores generally indicating a more favorable binding mode. Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time. researchgate.net Starting from a docked pose, an MD simulation calculates the motion of every atom in the system by solving Newton's equations of motion. nih.gov This allows researchers to:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms, one can determine if the binding pose is stable over the simulation time. biotechrep.ir

Analyze Conformational Changes: MD simulations can reveal how the protein and ligand adapt to each other upon binding.

Characterize Key Interactions: The simulation can track the persistence of specific interactions, like hydrogen bonds, providing a more accurate picture of the binding mode than static docking alone. biotechrep.ir

Estimate Binding Free Energy: Advanced MD-based methods can be used to calculate the binding free energy, offering a more quantitative prediction of binding affinity.

For this compound, these simulations would be used to screen for potential protein targets and to gain a detailed, atom-level understanding of its mechanism of action if it is found to be biologically active.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Tetrahydroquinoline Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For tetrahydroquinoline scaffolds, QSAR studies are instrumental in designing new derivatives with improved potency and selectivity. mdpi.comresearchgate.net

The general workflow of a QSAR study involves:

Data Collection: A dataset of tetrahydroquinoline derivatives with experimentally measured biological activity (e.g., IC50 values) is compiled. mdpi.com

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can be 2D descriptors (e.g., molecular weight, logP) or 3D descriptors derived from the molecule's conformation.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. mdpi.com

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful. researchgate.net These methods generate 3D contour maps that visualize the regions around the molecular scaffold where certain properties are predicted to influence activity. For instance, a CoMFA map might show regions where bulky groups increase activity (sterically favored) or where positively charged groups decrease activity (electrostatically disfavored).

Table 2: Common 3D-QSAR Methodologies and Their Applications
MethodologyDescriptionTypical OutputApplication to Tetrahydroquinolines
CoMFAUses steric and electrostatic fields to correlate structure with activity.3D contour maps showing favorable/unfavorable regions for steric bulk and charge.Used to establish predictive models for tetrahydroquinoline derivatives targeting enzymes like LSD1. mdpi.comresearchgate.net
CoMSIAIn addition to steric and electrostatic fields, it includes hydrophobic, hydrogen bond donor, and acceptor fields.More detailed 3D contour maps providing insights into various interaction types.Provides complementary information to CoMFA for a more comprehensive structure-activity relationship understanding. mdpi.comresearchgate.net

For the 1-Benzyl-1,2,3,4-tetrahydroquinoline scaffold, QSAR models can guide the rational design of new analogues by predicting which modifications to the parent structure are most likely to enhance a desired biological effect. nih.gov

Structure Activity Relationship Sar Studies for the 1 Benzyl 1,2,3,4 Tetrahydroquinoline Scaffold

Elucidation of Substituent Effects on Molecular Interactions and Potential Biological Recognition

The nature and position of substituents on both the benzyl (B1604629) and tetrahydroquinoline rings of the 1-benzyl-1,2,3,4-tetrahydroquinoline (B3049751) scaffold play a pivotal role in dictating the molecule's interactions with biological targets. These interactions, which include hydrogen bonding, hydrophobic interactions, and electronic effects, are fundamental to the compound's potential biological recognition and subsequent activity.

Research into derivatives of the related 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) (BTHIQ) scaffold, a structural isomer of THQ, provides valuable insights that can be extrapolated to the THQ system. For instance, studies on BTHIQ analogs have shown that the presence and nature of substituents on the benzyl ring significantly influence biological activity. In one study, a series of 1-benzyl-tetrahydroisoquinoline derivatives were synthesized and evaluated for their antiplatelet aggregation activity. The results indicated that the substituent group on the benzyl ring had a significant influence on the inhibitory activity. globethesis.com Specifically, modifications on the nitrogen atom of the tetrahydroisoquinoline ring were found to contribute to an increase in antiplatelet aggregation activity. globethesis.com

Furthermore, in the context of farnesyltransferase inhibitors, SAR studies on a tetrahydroquinoline scaffold revealed the importance of specific substituents. lookchem.com While the core structure included a 6-cyano group and a 1-(1-methylimidazolylmethyl) group, the focus was on the effect of alkyl group substitution on the nitrogen at the C-3 position of a benzenesulfonamide-derivatized tetrahydroquinoline. lookchem.com This highlights how modifications at various positions of the THQ ring system can modulate biological activity.

The following table summarizes the effects of various substituents on the biological activity of tetrahydroquinoline and its analogs, based on findings from several studies.

Scaffold/DerivativeSubstituent ModificationPosition of ModificationObserved Effect on Biological ActivityReference
1-Benzyl-tetrahydroisoquinolineVarious substituentsBenzyl ringSignificant influence on antiplatelet aggregation activity. globethesis.com
1-Benzyl-tetrahydroisoquinolineModification of nitrogenTetrahydroisoquinoline ringContributed to an increment of antiplatelet aggregation activity. globethesis.com
Benzenesulfonamide-derivatized tetrahydroquinolineAlkyl group substitutionC-3 NitrogenAssessed for its effect on farnesyltransferase inhibition. lookchem.com
4,6-dihydroxy THIQ analogsBiphenyl methyl substitutionPhenolic OHDisplayed more potent antitrypanosomal activity. rsc.org
4,6-dihydroxy THIQ analogsSubstitution1-position of THIQ nucleusHad no effect on the antitrypanosomal activity. rsc.org

These findings underscore the principle that even minor chemical modifications to the 1-benzyl-1,2,3,4-tetrahydroquinoline scaffold can lead to significant changes in molecular interactions and, consequently, biological recognition and efficacy.

Influence of Conformation on Ligand-Target Recognition and Binding Affinities

The three-dimensional conformation of the 1-benzyl-1,2,3,4-tetrahydroquinoline scaffold is a critical determinant of its ability to bind to a biological target. The flexibility of the tetrahydroquinoline ring and the rotational freedom of the benzyl group allow the molecule to adopt various spatial arrangements, only some of which may be optimal for interacting with a specific binding site on a receptor or enzyme.

Conformational studies on the closely related 1-benzyl-1,2,3,4-tetrahydroisoquinolines (BTHIQs) have provided significant insights into the conformational preferences of this class of compounds. researchgate.net Using 1H NMR spectroscopy and theoretical calculations, researchers have investigated the stable conformers of BTHIQ analogs. These studies revealed that secondary amines tend to prefer an extended conformation, whereas N-alkylated derivatives favor a semi-folded conformation. researchgate.net Although a folded conformation is energetically accessible, it is less likely to be adopted. researchgate.net

The conformation of the piperideine ring within the BTHIQ structure has been determined to be a 2H3 form, with the 1-benzyl group occupying a pseudoaxial position. researchgate.net This specific conformational preference can influence how the molecule presents its pharmacophoric features to a biological target.

In the context of dopamine (B1211576) D1 receptor ligands, molecular mechanics calculations, X-ray crystallography, and NMR spectroscopy have been employed to study the conformation of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines. nih.gov These studies showed that the six-membered heterocyclic ring in the energy-minimized structures preferentially adopts a half-chair conformation, with the phenyl or benzyl rings in a pseudo-equatorial orientation. nih.gov Such conformational analyses are vital for understanding how these ligands fit into the receptor's binding pocket and for designing new compounds with improved binding affinities.

The following table presents key findings regarding the conformational preferences of the tetrahydroquinoline and tetrahydroisoquinoline scaffolds.

Compound ClassMethod of AnalysisKey Conformational FindingSignificanceReference
1-Benzyl-1,2,3,4-tetrahydroisoquinolines (BTHIQs)1H NMR, NOESY, ab initio calculationsSecondary amines prefer an extended conformation; N-alkylated derivatives prefer a semi-folded one.Understanding of stable conformers and their accessibility. researchgate.net
1-Benzyl-1,2,3,4-tetrahydroisoquinolines (BTHIQs)Circular Dichroism (CD) spectroscopyPiperideine ring adopts a 2H3 form with a pseudoaxial 1-benzyl group.Defines the spatial orientation of the key benzyl substituent. researchgate.net
1-Phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolinesMolecular mechanics, X-ray analysis, NMRHeterocyclic ring prefers a half-chair conformation with pseudo-equatorial phenyl/benzyl rings.Crucial for modeling ligand-receptor interactions and binding affinity. nih.gov

The ability of the 1-benzyl-1,2,3,4-tetrahydroquinoline scaffold to adopt specific low-energy conformations is thus intrinsically linked to its potential for effective ligand-target recognition and the strength of its binding affinity.

Identification of Pharmacophoric Features within the Tetrahydroquinoline Framework

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the 1-benzyl-1,2,3,4-tetrahydroquinoline scaffold, identifying these key pharmacophoric features is essential for designing new derivatives with desired biological activities.

The tetrahydroquinoline nucleus itself is considered a "privileged scaffold," meaning it is capable of binding to a wide range of biological targets. nih.gov The addition of the 1-benzyl group provides a crucial hydrophobic and aromatic feature that can engage in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, with the amino acid residues of a protein's binding site.

Studies on various derivatives have helped to delineate the essential pharmacophoric elements. For example, in the design of novel P2Y12 receptor antagonists, the 1-benzyl-tetrahydroisoquinoline scaffold was used as a starting point, with neferine (B1663666) serving as a lead compound. globethesis.com This suggests that the core BTHIQ structure contains the fundamental features required for activity at this receptor.

In the development of farnesyltransferase inhibitors, a defined pharmacophore for benzodiazepine-based inhibitors was translated to the tetrahydroquinoline series. lookchem.com This involved maintaining a 6-cyano and a 1-(1-methylimidazolylmethyl) group on the tetrahydroquinoline ring, indicating that these specific substituents, in combination with the core scaffold, constitute the pharmacophore for this particular target. lookchem.com

The following table outlines identified pharmacophoric features for different biological targets based on the tetrahydroquinoline scaffold.

Biological TargetKey Pharmacophoric FeaturesImplication for Drug DesignReference
P2Y12 Receptor1-Benzyl-tetrahydroisoquinoline coreThe fundamental scaffold provides the necessary framework for antiplatelet activity. globethesis.com
Farnesyltransferase6-Cyano and 1-(1-methylimidazolylmethyl) groups on the THQ ringSpecific substituents are crucial for potent inhibition, highlighting a defined pharmacophore. lookchem.com
Antitubercular ActivityN-Substituted 5,8-disubstituted tetrahydroisoquinolinesThe nature of the linker and substituents at the 5 and 8 positions are critical for activity. nih.gov
Lysine-specific demethylase 1 (LSD1)Introduction of small hydrophobic and hydrogen-bonding donor groupsSpecific functional groups enhance inhibitor activity. mdpi.com

Through the synthesis and biological evaluation of diverse analogs, a clearer picture of the essential pharmacophoric features of the 1-benzyl-1,2,3,4-tetrahydroquinoline scaffold is emerging. This knowledge is invaluable for the continued development of novel and effective therapeutic agents based on this versatile chemical framework.

Potential Research Applications of the 1 Benzyl 1,2,3,4 Tetrahydroquinolin 7 Ol Scaffold

Utilization as Key Intermediates in Advanced Organic Synthesis

The 1-benzyl-1,2,3,4-tetrahydroquinoline (B3049751) framework is a valuable intermediate in organic synthesis due to its robust structure and multiple reactive sites. Synthetic chemists utilize this scaffold to construct more complex, polyfunctional molecules. The synthesis of the core structure itself can be achieved through various methods, including the reductive amination of 1,2,3,4-tetrahydroquinoline (B108954) with benzaldehyde (B42025) or the hydrogenation of the corresponding quinoline (B57606) precursor. researchgate.netwikipedia.org

Once formed, the scaffold offers several points for diversification:

The Benzyl (B1604629) Group: The phenyl ring of the benzyl substituent can be functionalized through electrophilic aromatic substitution to introduce a wide array of electronic and steric diversity.

The Tetrahydroquinoline Core: The aromatic part of the tetrahydroquinoline ring can undergo further substitutions. The nitrogen atom's lone pair influences the regioselectivity of these reactions.

The Nitrogen Atom: While already substituted with a benzyl group, this position is crucial in directing the synthesis and influencing the final molecule's properties.

The Hydroxyl Group: The phenolic -OH group in the 7-position is a key functional handle. It can be alkylated, acylated, or used in coupling reactions to attach other molecular fragments.

The synthesis of derivatives often involves multi-step sequences. For instance, the preparation of related 1-benzyl-1,2,3,4-tetrahydroisoquinolines has been accomplished using methods like the Pictet-Spengler condensation and Grignard reactions, which could be adapted for tetrahydroquinoline synthesis. researchgate.netnih.gov Electrochemical methods have also been developed for the synthesis of tetrahydroquinoline derivatives under mild conditions. rsc.org These synthetic strategies underscore the utility of the 1-benzyl-1,2,3,4-tetrahydroquinoline scaffold as a foundational building block for creating libraries of complex molecules for various research applications. acs.org

Table 1: Synthetic Approaches to Tetrahydroquinoline Derivatives

Method Description Key Features
Reductive Amination Reaction of a tetrahydroquinoline with an aldehyde (e.g., benzaldehyde) in the presence of a reducing agent. researchgate.net Direct and efficient method for N-alkylation.
Quinoline Hydrogenation Catalytic hydrogenation of the corresponding quinoline precursor to saturate one of the rings. wikipedia.orgorganic-chemistry.org Allows for asymmetric synthesis with chiral catalysts.
Pictet-Spengler Reaction A condensation reaction that can be adapted to form the tetrahydroquinoline ring system from suitable starting materials. nih.gov Forms the heterocyclic ring in a single step.
Electrochemical Synthesis Electrochemical hydrocyanomethylation or hydrogenation of quinolines. rsc.org Proceeds under mild, room-temperature conditions.
[4+2] Annulation Cycloaddition reactions to construct the tetrahydroquinoline ring system with high diastereoselectivity. frontiersin.org Provides access to highly substituted derivatives.

Development of Chemical Probes for Investigating Biological Pathways in vitro

The 1-benzyl-1,2,3,4-tetrahydroquinoline scaffold is well-suited for the design of chemical probes, which are essential tools for elucidating complex biological processes in vitro. By incorporating specific reporter groups or reactive functionalities, molecules based on this scaffold can be used to identify and study the interactions of proteins and other biomolecules.

A key strategy involves creating affinity-based probes. For example, structurally similar 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diols have been successfully developed as affinity and photoaffinity probes for beta-adrenoceptor subtypes. acs.org In these probes, reactive groups like isothiocyanates or azides are incorporated into the molecule. These groups can form covalent bonds with nearby amino acid residues in a protein's binding site upon interaction or photoactivation, allowing for the identification and characterization of the binding pocket. acs.org

Another study utilized a diazido-functionalized analog of 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) as a radioisotope-free photoaffinity probe to identify its binding partners. frontiersin.org This approach led to the identification of tubulin beta as a binding protein, providing critical insights into the compound's mechanism of action. frontiersin.org These examples highlight the potential of the 1-benzyl-1,2,3,4-tetrahydroquinolin-7-ol scaffold for similar applications. The inherent structure can be systematically modified to attach linkers, fluorescent tags, or photoreactive groups, enabling researchers to investigate target engagement, probe binding sites, and visualize the localization of target proteins within cellular preparations.

Exploration in Materials Science and Polymer Chemistry

The unique electronic and structural properties of the quinoline and tetrahydroquinoline moieties have sparked interest in their application within materials science and polymer chemistry. Polysubstituted quinoline frameworks are found in various optoelectronic materials. acs.org The development of polyquinolines, polymers incorporating the quinoline unit into their backbone, has been an area of active research. These polymers can be synthesized through methods like the one-pot polymerization of alkynes, aldehydes, and anilines and often exhibit good solubility and thermal stability. researchgate.net

The this compound scaffold contributes several features relevant to materials science:

Antioxidant Properties: Tetrahydroquinoline derivatives are known for their potent antioxidant activity. mdpi.comnih.gov The phenolic hydroxyl group on the this compound scaffold would further enhance this property. This radical-scavenging ability could be exploited by incorporating these units into polymers or materials to improve their stability against oxidative degradation.

Electronic Properties: The conjugated system of the quinoline ring, even in its partially hydrogenated form, can contribute to the electronic properties of materials. Functional polymers containing these heterocyclic units have potential applications in organic electronics. researchgate.netresearchgate.net

Polymer Synthesis: The hydroxyl group and the potential for functionalization on the aromatic rings make this compound a candidate for use as a monomer in polymerization reactions, such as polycondensation, to create novel functional polymers.

While direct applications of this compound in this field are still emerging, the foundational chemistry of quinoline-based materials suggests significant potential for this scaffold in the development of new functional materials and polymers. thieme.de

Design of Novel Molecular Scaffolds for Mechanistic Studies of Enzyme Inhibition and Receptor Binding in vitro

The 1,2,3,4-tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets. acs.orgmdpi.com The this compound framework serves as an excellent starting point for designing novel molecular scaffolds to probe the mechanisms of enzyme inhibition and receptor binding in vitro. The combination of a rigid core with a flexible benzyl group allows for systematic exploration of the structure-activity relationships (SAR) that govern molecular recognition at a target site.

Researchers have synthesized and evaluated numerous tetrahydroquinoline derivatives for a wide range of biological activities, providing a rich database for designing new molecules. nih.govresearchgate.neteurekaselect.com

Table 2: Examples of Biological Targets for Tetrahydroquinoline-Based Scaffolds

Target Class Specific Example Potential Application Reference(s)
Enzymes Lysine-specific demethylase 1 (LSD1) Anticancer agent design mdpi.com
Aldose Reductase Treatment of diabetic complications acs.org
α-Amylase Antidiabetic agent design nih.gov
Transcription Factors Nuclear Factor kappa B (NF-κB) Anti-inflammatory and anticancer agent design researchgate.net
Cellular Proteins Tubulin Anticancer (inhibition of polymerization) nih.goveurekaselect.com

| Receptors | Beta-adrenoceptors | Probing receptor structure and function | acs.org |

The design process often involves computational modeling, such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) studies, to predict the activity of novel derivatives before their synthesis. mdpi.com For example, studies on tetrahydroquinoline-based inhibitors of the enzyme LSD1 have used such models to design new compounds with potentially higher potency. mdpi.com By systematically altering the substituents on the benzyl ring and the tetrahydroquinoline core of the this compound scaffold, researchers can fine-tune the molecule's affinity and selectivity for a specific enzyme or receptor. These studies are crucial for understanding the key molecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that are necessary for binding and biological activity, thereby guiding the development of more effective and specific therapeutic agents. arabjchem.org

Future Research Directions for 1 Benzyl 1,2,3,4 Tetrahydroquinolin 7 Ol

Development of Environmentally Benign and Sustainable Synthetic Methodologies

The synthesis of tetrahydroquinolines has traditionally relied on methods that are often not environmentally friendly. Future research must prioritize the development of greener and more sustainable synthetic routes. Key areas of focus include the use of non-toxic reagents, minimizing waste, and improving atom economy.

Promising sustainable approaches include:

Borrowing Hydrogen Methodology: This atom-economical technique uses catalysts, such as those based on manganese, to facilitate the synthesis of tetrahydroquinolines from simple alcohols, with water as the only byproduct. acs.org This method avoids the need for additional reducing agents. acs.org

Electrochemical Synthesis: Electrochemical methods offer a green alternative for producing tetrahydroquinoline derivatives at room temperature. rsc.org For instance, the electrochemical hydrocyanomethylation of quinolines can be achieved using acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor. rsc.org

One-Pot Cascade Reactions: These reactions combine multiple synthetic steps into a single procedure, which saves time, reduces waste, and eliminates the need to isolate intermediates. iaea.org

Flow Chemistry: The use of flow mesoreactors in multicomponent reactions presents an efficient method for synthesizing tetrahydroquinoline libraries. rsc.org

Green Catalysts: Research into ionic liquids as recyclable catalysts for the synthesis of tetrahydroquinoline derivatives has shown promise, offering high yields and short reaction times in an environmentally benign process. researchgate.net

Expanding the Scope of Chemical Derivatization and Functionalization

To fully explore the potential of the 1-benzyl-1,2,3,4-tetrahydroquinolin-7-ol scaffold, future research will need to broaden the range of its chemical derivatives. This involves creating new analogs by modifying different parts of the molecule to study how these changes affect its properties.

Key strategies for derivatization include:

C-H Functionalization: Directly modifying the carbon-hydrogen bonds of the tetrahydroquinoline core is a powerful way to create new derivatives. nih.gov This approach is highly atom-efficient as it avoids the need for pre-functionalized starting materials. nih.gov

Modifications at the 7-Position: The hydroxyl group at the 7-position is a prime target for derivatization. Recent studies have shown that selective nitration can be achieved at this position, which can then be used to introduce other functional groups. mdpi.com

Annulation Reactions: Chemoselective annulation reactions can be used to construct functionalized tetrahydroquinoline derivatives containing other complex scaffolds, such as indole. nih.gov This has been achieved through methods like the inverse-electron-demand aza-Diels–Alder reaction. nih.gov

Multi-component Reactions: The Povarov reaction, a three-component condensation, is a well-established method for synthesizing tetrahydroquinolines and can be adapted to create a wide variety of derivatives. mdpi.com

The following table summarizes potential derivatization strategies:

Integration of Advanced Computational Approaches for Rational Design and Prediction

The use of advanced computational methods is becoming essential for the efficient design and development of new chemical entities. For this compound, these tools can guide the synthesis of new derivatives with improved properties.

Computational approaches that will be pivotal include:

Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques are used to predict how a molecule will bind to a biological target, such as a protein receptor. mdpi.comresearchgate.netnih.gov MD simulations can further validate the stability of these interactions over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to establish a correlation between the structural features of tetrahydroquinoline derivatives and their biological activity. mdpi.com These models help in designing new compounds with potentially higher potency. mdpi.com

ADME Prediction: In silico tools like SwissADME can predict the pharmacokinetic properties of new compounds, including their absorption, distribution, metabolism, and excretion (ADME). mdpi.com This helps in identifying candidates with drug-like properties early in the discovery process. mdpi.com

The combination of flow chemistry for synthesis and computational tools for library analysis has already been successfully applied to generate focused libraries of tetrahydroquinoline compounds with drug-like characteristics. rsc.org

Exploration of Novel Molecular Interactions and Applications in Chemical Biology

A significant area for future research lies in uncovering the specific molecular targets of this compound and its derivatives and understanding their interactions. This knowledge is fundamental for elucidating their mechanism of action and for developing new applications in chemical biology.

Future research in this area should focus on:

Target Identification: Identifying the specific proteins or other biomolecules that these compounds interact with is a primary goal. Photoaffinity labeling is a powerful technique for this purpose. nih.gov By designing and synthesizing derivatives that can form a covalent bond with their target upon photoactivation, researchers can isolate and identify the binding partners. nih.gov

Characterizing Non-Covalent Interactions: A detailed understanding of the non-covalent interactions, such as hydrogen bonds and dispersive forces, that govern the binding of these ligands to their receptors is crucial. mdpi.com Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be employed to analyze these forces. mdpi.com

Development of Chemical Probes: Derivatives of this compound can be developed as chemical probes to study biological processes. For instance, attaching fluorescent tags would allow for the visualization of the compound's distribution and dynamics within living cells, providing insights into its biological function. The related tetrahydroisoquinoline scaffold has been explored for its potential in developing novel probes. rsc.org

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol?

Answer:
The synthesis of this compound can be achieved via reductive methods. For example, Scheme 4a () outlines a two-step protocol:

Reduction : Use lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at room temperature to reduce precursor carbonyl groups.

Chlorination : Treat the intermediate with thionyl chloride (SOCl₂) in chloroform to introduce reactive sites for benzylation.
Key considerations:

  • Ensure anhydrous conditions for LiAlH₄ to avoid side reactions.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates.

Basic: How is the molecular structure of this compound characterized?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For related tetrahydroquinoline derivatives, SC-XRD data (e.g., C–C bond lengths: mean σ = 0.005 Å, R factor = 0.068) confirm planar aromatic systems and tetrahedral geometry at nitrogen ( ). Additional methods:

  • NMR : Assign signals for the benzyl group (δ 4.3–4.5 ppm for CH₂) and hydroxyl proton (δ 5.5–6.0 ppm).
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₆H₁₈NO: 240.1388).

Advanced: What experimental evidence supports the neurotoxic potential of this compound, and how are its metabolites detected?

Answer:
Studies on structurally similar compounds (e.g., 1-benzyl-1,2,3,4-tetrahydroisoquinoline) demonstrate neurotoxicity via mitochondrial dysfunction and ROS generation ( ). Key methodologies:

  • Metabolite Detection : Use LC-MS/MS with collision-induced dissociation (CID) to identify hydroxylated metabolites (e.g., m/z 268 → 250 fragmentation).
  • In Vivo Models : Intraperitoneal administration in mice followed by brain tissue analysis (HPLC-ECD) detects compound accumulation (Kotake et al., 1995 ).

Advanced: How can researchers resolve contradictions in biological activity data for this compound (e.g., neurotoxicity vs. neuroprotection)?

Answer:
Contradictions may arise from:

  • Dose-Dependent Effects : Low doses (≤10 μM) may activate antioxidant pathways, while higher doses (>50 μM) induce oxidative stress.
  • Metabolic Variability : Species-specific cytochrome P450 activity alters metabolite profiles.
    Experimental Design Recommendations :
  • Include dose-response curves and negative controls (e.g., co-treatment with N-acetylcysteine for ROS studies).
  • Use isotopically labeled analogs (e.g., ¹³C-benzyl) to track metabolic fate via mass spectrometry .

Basic: What analytical techniques are recommended for assessing purity and stability?

Answer:

  • HPLC-UV/Vis : Use a C18 column (gradient: 10–90% acetonitrile/water) to quantify purity (>98%) and detect degradation products.
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability (decomposition onset >200°C).
  • Reference Standards : Cross-validate against certified materials (e.g., 6-hydroxy-3,4-dihydroquinolin-2-one in ).

Advanced: How does stereochemistry influence the biological activity of tetrahydroquinoline derivatives?

Answer:
Enantiomers may exhibit divergent binding affinities. For example, (1R)-configured analogs ( ) show enhanced interaction with monoamine oxidases compared to (1S)-forms.
Methodological Guidance :

  • Chiral Resolution : Use HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).
  • Stereospecific Synthesis : Employ asymmetric hydrogenation with Ru-BINAP catalysts to control configuration.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol
Reactant of Route 2
Reactant of Route 2
1-Benzyl-1,2,3,4-tetrahydroquinolin-7-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.